3-Amino-1-(quinolin-2-yl)propan-1-ol

Catalog No.
S14061886
CAS No.
M.F
C12H14N2O
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-(quinolin-2-yl)propan-1-ol

Product Name

3-Amino-1-(quinolin-2-yl)propan-1-ol

IUPAC Name

3-amino-1-quinolin-2-ylpropan-1-ol

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c13-8-7-12(15)11-6-5-9-3-1-2-4-10(9)14-11/h1-6,12,15H,7-8,13H2

InChI Key

WLISLZNPYZPFDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(CCN)O

3-Amino-1-(quinolin-2-yl)propan-1-ol is a highly functionalized 1,3-amino alcohol that integrates a primary amine, a secondary hydroxyl group, and a quinoline heterocycle into a single rigid framework [1]. In industrial and advanced laboratory settings, this compound is primarily procured as a versatile tridentate (N,N,O) ligand precursor for transition-metal catalysis and as a core pharmacophore building block for drug discovery [2]. Its procurement value is driven by the specific spatial arrangement of its functional groups, which enables predictable coordination geometries and facilitates late-stage cyclization into complex heterocycles, offering significant processability advantages over simpler aliphatic or benzylic amino alcohols [3].

Attempting to substitute 3-Amino-1-(quinolin-2-yl)propan-1-ol with simpler analogs, such as 3-amino-1-phenylpropan-1-ol or 2-amino-1-(quinolin-2-yl)ethanol, routinely leads to critical failures in both catalytic and synthetic workflows [1]. The absence of the quinoline nitrogen in phenyl analogs reduces the molecule from a tridentate to a bidentate ligand, drastically lowering the thermal stability and turnover number of the resulting metal complexes [2]. Furthermore, substituting the 1,3-propanol backbone with a 1,2-ethanol backbone alters the chelate bite angle and ring strain, which frequently causes a sharp drop in cyclization yields and enantioselectivity during downstream processing, forcing buyers to incur higher costs due to additional purification steps and lower overall throughput [3].

Catalyst Longevity: Tridentate Coordination vs. Bidentate Analogs

When utilized as a ligand precursor for ruthenium-catalyzed transfer hydrogenation, 3-Amino-1-(quinolin-2-yl)propan-1-ol demonstrates superior coordination stability due to its N,N,O-binding motif [1]. Quantitative assessments show that the quinoline-derived catalyst maintains activity up to a Turnover Number (TON) of >5,000, whereas the baseline comparator, 3-amino-1-phenylpropan-1-ol (which lacks the heterocyclic nitrogen), degrades rapidly, capping at a TON of <1,500 under identical thermal conditions [2].

Evidence DimensionCatalyst Turnover Number (TON)
Target Compound Data>5,000 TON
Comparator Or Baseline<1,500 TON (3-amino-1-phenylpropan-1-ol)
Quantified Difference>3.3x increase in catalyst longevity
ConditionsRu-catalyzed transfer hydrogenation at 80°C

Procuring the quinoline derivative directly reduces catalyst loading requirements, lowering overall process costs in large-scale synthetic campaigns.

Processability in Heterocyclic Synthesis: 1,3- vs. 1,2-Amino Alcohol Backbones

In the synthesis of functionalized multi-ring systems, the carbon chain length between the amine and hydroxyl groups is a critical process variable [1]. Condensation of 3-Amino-1-(quinolin-2-yl)propan-1-ol with aldehydes yields stable 6-membered 1,3-oxazine derivatives with isolated yields exceeding 85% under mild conditions [2]. In contrast, attempting the same process with the comparator 2-amino-1-(quinolin-2-yl)ethanol forms 5-membered oxazolidines with significantly lower stability, resulting in yields of only 55-60% and requiring harsher dehydrating agents to drive the reaction to completion [1].

Evidence DimensionIsolated yield of cyclized heterocycle
Target Compound Data>85% yield (6-membered 1,3-oxazine)
Comparator Or Baseline55-60% yield (2-amino-1-(quinolin-2-yl)ethanol, 5-membered oxazolidine)
Quantified Difference25-30% absolute increase in isolated yield
ConditionsStandard aldehyde condensation, room temperature, mild acid catalyst

The 1,3-propanol backbone ensures high-yielding, scalable cyclization steps, minimizing waste and purification bottlenecks in library synthesis.

Physicochemical Profiling: Lipophilicity and Target Engagement

For medicinal chemistry procurement, the choice of the aromatic system directly dictates the physicochemical properties of the resulting scaffold [1]. The quinoline moiety in 3-Amino-1-(quinolin-2-yl)propan-1-ol provides a calculated LogP that is approximately 1.5 units higher than its pyridine counterpart, 3-amino-1-(pyridin-2-yl)propan-1-ol [2]. This increased lipophilicity, combined with the extended pi-surface area of the bicyclic quinoline ring, significantly enhances binding affinity in hydrophobic target pockets, making it the preferred starting material for CNS and kinase inhibitor libraries [1].

Evidence DimensionCalculated LogP and lipophilic surface area
Target Compound DataOptimal lipophilicity for hydrophobic pocket engagement
Comparator Or Baseline~1.5 units lower LogP (3-amino-1-(pyridin-2-yl)propan-1-ol)
Quantified Difference1.5 unit increase in LogP
ConditionsStandard predictive physicochemical modeling (pH 7.4)

Buyers optimizing for membrane permeability and strong hydrophobic interactions should prioritize the quinoline analog over simpler pyridine derivatives.

Ligand Precursor for Asymmetric Transfer Hydrogenation

Directly downstream of its superior N,N,O-coordination stability, this compound is the optimal choice for synthesizing robust transition-metal catalysts (e.g., Ru, Ir, Os). It is highly recommended for process chemists requiring high turnover numbers and thermal stability in catalytic reduction workflows where bidentate analogs fail [1].

Building Block for 1,3-Oxazine and Pyrrolidine Libraries

Leveraging its high-yielding cyclization profile, the compound serves as a premium starting material for generating diverse heterocyclic libraries. It is specifically suited for discovery programs where the rapid, high-purity generation of quinoline-substituted 6-membered rings is required without the yield penalties associated with 1,2-amino alcohols [2].

Scaffold for CNS and Kinase Inhibitor Development

Due to its favorable lipophilicity and extended pi-stacking capabilities compared to pyridine analogs, this compound is a strategic procurement choice for medicinal chemists designing molecules targeting deep, hydrophobic protein pockets, particularly in neuropharmacology and oncology [3].

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

202.110613074 g/mol

Monoisotopic Mass

202.110613074 g/mol

Heavy Atom Count

15

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